1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is a compound that belongs to the class of azetidine derivatives, which are characterized by a four-membered saturated ring structure. This compound features a pyrimidine moiety, which is a six-membered aromatic ring containing two nitrogen atoms. It has garnered attention due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and as a phosphodiesterase inhibitor.
The compound is classified as an azetidine-based heterocyclic compound. It is often synthesized in research settings for its pharmacological properties, particularly its role as a phosphodiesterase inhibitor, which can affect various signaling pathways in biological systems . The hydrochloride salt form is commonly used to enhance solubility and stability.
The synthesis of 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride typically involves several key steps:
Technical details regarding specific yields and conditions can vary based on the chosen synthetic pathway and reagents used .
The molecular structure of 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride includes:
The chemical formula for this compound is , with a molar mass of approximately 196.65 g/mol. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis .
1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride can participate in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and selectivity during these transformations .
The mechanism of action for 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride largely revolves around its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, this compound can lead to increased levels of cyclic nucleotides (cAMP and cGMP) within cells, which are crucial for various signaling pathways involved in:
This mechanism underlies its potential therapeutic effects in treating disorders such as depression, anxiety, and other central nervous system-related conditions .
The scientific uses of 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride are primarily focused on its pharmacological potential:
Its diverse applications stem from the compound's ability to modulate critical biochemical pathways, making it a valuable candidate for further drug development and research initiatives .
Azetidine (azacyclobutane) is a saturated four-membered heterocycle characterized by significant ring strain and conformational dynamics. With a pKa of 11.29 for its conjugate acid, azetidine exhibits stronger basicity than larger cyclic amines like pyrrolidine (pKa 11.27) due to increased s-character in its nitrogen lone pair—a consequence of angular strain [3] [5]. This strain energy (approximately 25–27 kcal/mol) profoundly influences its reactivity and synthetic applications:
Table 1: Structural and Physicochemical Properties of Azetidine
Property | Value/Characteristic | Biological Implication |
---|---|---|
Ring size | 4-membered | High strain energy (25–27 kcal/mol) |
Basicity (pKa of conjugate acid) | 11.29 | Enhanced protonation at physiological pH |
Nitrogen inversion barrier | ΔG≠ ~10 kcal/mol | Rapid conformational switching |
Bond angle (C–N–C) | ~90° | Increased reactivity toward ring opening |
Pyrimidin-2(1H)-one—a dihydropyrimidine variant—serves as a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity and aromatic character. Unlike canonical pyrimidine bases, the lactam group enables distinctive pharmacophore configurations:
The fusion of azetidine and pyrimidinone creates multidimensional pharmacophores leveraging complementary bioactivity and physicochemical optimization:
Table 2: Hybridization Advantages in Drug Design
Parameter | Azetidine Contribution | Pyrimidinone Contribution | Synergistic Outcome |
---|---|---|---|
Solubility | Increased polarity | H-bonding capacity | Enhanced aqueous solubility (LogS > -3) |
Target Affinity | Strain-driven covalent binding | Multisite H-bonding | nM-range IC50 against kinases |
Metabolic Stability | Reduced CYP2D6 inhibition | Resistance to oxidative cleavage | Extended plasma half-life (t1/2 > 6 h) |
Synthetic Flexibility | Diversifiable N1 position | Halogenation at C4/C6 | Modular derivatization via cross-coupling |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1